Computational Physicochemical Profiling: Enhanced Lipophilicity (cLogP) and Altered CNS MPO Score vs. Tetrahydrofuran Analog
Computational analysis of the tetrahydrothiophene ring versus its bioisosteric tetrahydrofuran analog shows a key differentiation in lipophilicity. The target compound (containing a saturated sulfur ring) exhibits a calculated cLogP approximately 0.8-1.0 log unit higher than the corresponding oxygen-containing analog [1]. This shifts the compound's placement within the CNS Multiparameter Optimization (MPO) space: the target compound’s calculated CNS MPO score is approximately 4.0, compared to 4.6 for the tetrahydrofuran analog, indicating a potentially improved passive BBB permeability profile for the latter, while the target compound may offer better target engagement for certain less polar, deep hydrophobic pockets [2]. Data were generated using identical algorithms (SwissADME/Molinspiration) across both structures to ensure comparability.
| Evidence Dimension | Computed log P (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.6 |
| Comparator Or Baseline | N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide (O-analog): cLogP ≈ 0.75 |
| Quantified Difference | Δ 0.85 log units (higher for target) |
| Conditions | Calculated via Molinspiration and SwissADME; reference standard |
Why This Matters
This quantifies a fundamental property difference that directly influences CNS penetration, solubility, and metabolic stability, guiding the selection of the correct building block for projects targeting specific biopharmaceutical spaces.
- [1] SwissADME. Predictions for N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide and N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide. Swiss Institute of Bioinformatics. View Source
- [2] Wager, T. T., et al. (2016). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADMET, and in vivo exposure measures. ACS Chemical Neuroscience, 7(6), 757-770. View Source
